Cas no 123685-36-9 (4(3H)-Quinazolinone,2-amino-6-[[(4-nitrophenyl)-2-propyn-1-ylamino]methyl]-)

4(3H)-Quinazolinone,2-amino-6-[[(4-nitrophenyl)-2-propyn-1-ylamino]methyl]- structure
123685-36-9 structure
Product Name:4(3H)-Quinazolinone,2-amino-6-[[(4-nitrophenyl)-2-propyn-1-ylamino]methyl]-
CAS No:123685-36-9
MF:C18H15N5O3
MW:349.343403100967
CID:169415
PubChem ID:135570463
Update Time:2025-04-19

4(3H)-Quinazolinone,2-amino-6-[[(4-nitrophenyl)-2-propyn-1-ylamino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Quinazolinone,2-amino-6-[[(4-nitrophenyl)-2-propyn-1-ylamino]methyl]-
    • 2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one
    • 2-amino-6-{[(4-nitrophenyl)(prop-2-yn-1-yl)amino]methyl}quinazolin-4-ol
    • 4-quinazolinol, 2-amino-6-[[(4-nitrophenyl)-2-propyn-1-ylamino]methyl]-
    • 2-Imino-6-{[(4-nitrophenyl)(prop-2-yn-1-yl)amino]methyl}-1,2-dihydroquinazolin-4-ol
    • 4(1H)-Quinazolinone, 2-amino-6-(((4-nitrophenyl)-2-propynylamino)methyl)-
    • DTXSID30924568
    • SCHEMBL9823447
    • AKOS040749140
    • 2-Amino-6-{[(4-nitro-phenyl)-prop-2-ynyl-amino]-methyl}-3H-quinazolin-4-one
    • 2-amino-6-{[(4-nitrophenyl)(prop-2-yn-1-yl)amino]methyl}-3,4-dihydroquinazolin-4-one
    • 123685-36-9
    • PD 130883
    • 2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-3H-quinazolin-4-one
    • PD-130883
    • BDBM50015708
    • 2-Amino-6-(((4-nitrophenyl)-2-propynylamino)methyl)-4(3H)quinazolinone
    • ZINC03790895
    • 2-Amino-6-(((4-nitrophenyl)(prop-2-yn-1-yl)amino)methyl)quinazolin-4(3H)-one
    • CHEMBL62769
    • Inchi: 1S/C18H15N5O3/c1-2-9-22(13-4-6-14(7-5-13)23(25)26)11-12-3-8-16-15(10-12)17(24)21-18(19)20-16/h1,3-8,10H,9,11H2,(H3,19,20,21,24)
    • InChI Key: MNUZJESDLXCPRG-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(C=CC(=C2)CN(CC#C)C2C=CC(=CC=2)[N+](=O)[O-])N=C(N)N1

Computed Properties

  • Exact Mass: 349.11765
  • Monoisotopic Mass: 349.117
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 627
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 117A^2

Experimental Properties

  • Density: 1.36
  • Boiling Point: 616.5°C at 760 mmHg
  • Flash Point: 326.6°C
  • Refractive Index: 1.676
  • PSA: 118.41
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.